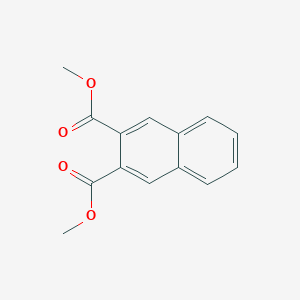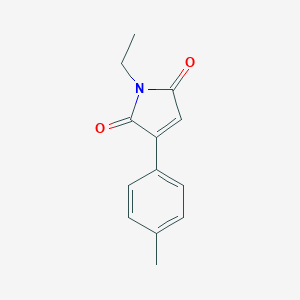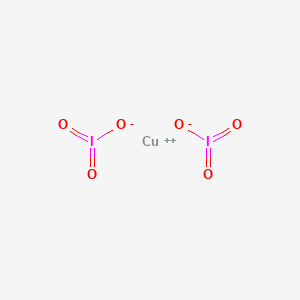
オスミウム(4+);酸素(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osmium(IV) oxide, commonly known as osmium tetroxide, is a chemical compound with the formula OsO₄. It is a highly volatile and toxic compound that is widely used in various scientific and industrial applications. Osmium tetroxide is known for its strong oxidizing properties and its ability to stain biological tissues, making it a valuable tool in electron microscopy.
科学的研究の応用
Osmium tetroxide has a wide range of scientific research applications, including:
Electron Microscopy: It is used as a staining agent to provide contrast in biological samples, allowing for detailed imaging of cellular structures.
Organic Synthesis: Osmium tetroxide is used in the dihydroxylation of alkenes to produce vicinal diols, which are important intermediates in organic synthesis.
Catalysis: Osmium compounds, including osmium tetroxide, are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Research: Osmium tetroxide is used in the study of cellular and molecular biology due to its ability to fix and stain biological tissues.
準備方法
Synthetic Routes and Reaction Conditions
Osmium tetroxide can be synthesized through the direct oxidation of osmium metal. The reaction typically involves heating osmium in the presence of oxygen at elevated temperatures: [ \text{Os} + 2 \text{O}_2 \rightarrow \text{OsO}_4 ]
Another method involves the oxidation of osmium salts with concentrated nitric acid: [ \text{OsCl}_3 + 4 \text{HNO}_3 \rightarrow \text{OsO}_4 + 3 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, osmium tetroxide is often produced as a byproduct during the extraction and refining of platinum group metals. The process involves the oxidation of osmium-containing residues with nitric acid or chlorine gas, followed by the distillation of the volatile osmium tetroxide.
化学反応の分析
Types of Reactions
Osmium tetroxide undergoes several types of chemical reactions, including:
Oxidation: Osmium tetroxide is a powerful oxidizing agent and can oxidize a variety of organic and inorganic compounds.
Reduction: It can be reduced to osmium dioxide (OsO₂) or osmium metal (Os) under certain conditions.
Substitution: Osmium tetroxide can form complexes with various ligands, leading to substitution reactions.
Common Reagents and Conditions
-
Oxidation of Alkenes: : Osmium tetroxide is commonly used to dihydroxylate alkenes, forming vicinal diols. This reaction typically requires a catalytic amount of osmium tetroxide and a stoichiometric oxidant such as hydrogen peroxide or N-methylmorpholine N-oxide. [ \text{RCH=CHR’} + \text{OsO}_4 \rightarrow \text{RCHOH-CHOHR’} ]
-
Reduction: : Osmium tetroxide can be reduced using reducing agents such as hydrogen gas or sodium bisulfite. [ \text{OsO}_4 + 4 \text{H}_2 \rightarrow \text{Os} + 4 \text{H}_2\text{O} ]
Major Products Formed
The major products formed from the reactions of osmium tetroxide include vicinal diols from alkene oxidation and osmium dioxide or osmium metal from reduction reactions.
作用機序
The mechanism of action of osmium tetroxide involves its strong oxidizing properties. In biological applications, it reacts with unsaturated lipids in cell membranes, forming stable adducts that provide contrast in electron microscopy. In organic synthesis, osmium tetroxide forms a cyclic osmate ester intermediate with alkenes, which is then hydrolyzed to produce vicinal diols.
類似化合物との比較
Osmium tetroxide is unique among osmium compounds due to its high oxidation state (+8) and its volatility. Similar compounds include:
Ruthenium tetroxide (RuO₄): Similar in structure and reactivity to osmium tetroxide, but less commonly used due to its higher cost and lower availability.
Platinum tetroxide (PtO₄): Another high oxidation state compound, but less stable and less commonly used in practical applications.
Osmium tetroxide stands out for its strong oxidizing properties, making it a valuable tool in both scientific research and industrial applications.
特性
IUPAC Name |
osmium(4+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Os/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPIBBXHTZPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Os+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Os |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923354 |
Source


|
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-02-1 |
Source


|
| Record name | Osmium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

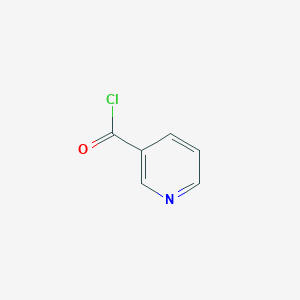


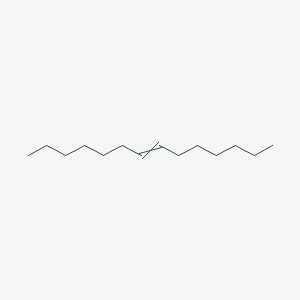

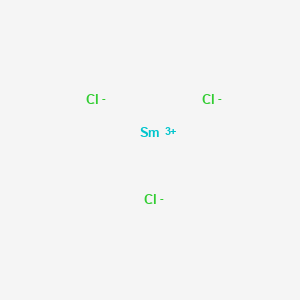
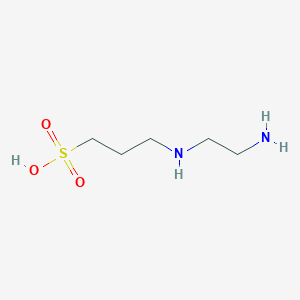
![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)
![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)
